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Compound of Interest

Compound Name: 3-Hydroxymethylmorpholine

Cat. No.: B1309833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide

array of biologically active molecules and approved pharmaceuticals. Its unique

physicochemical properties, including improved aqueous solubility and metabolic stability,

make it an attractive building block in drug discovery. Among the various substituted

morpholines, the chiral 3-hydroxymethylmorpholine enantiomers have emerged as

particularly valuable synthons, providing a versatile platform for the construction of complex

molecular architectures with defined stereochemistry. This technical guide delves into the

synthesis, properties, and applications of (R)- and (S)-3-hydroxymethylmorpholine as pivotal

chiral building blocks in organic synthesis, with a focus on their role in the development of

therapeutic agents.

Physicochemical and Spectroscopic Properties
The enantiomers of 3-hydroxymethylmorpholine are typically oils or low-melting solids at

room temperature. Their physical and spectroscopic properties are critical for their identification

and characterization in synthetic processes.
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Property
(S)-3-
Hydroxymethylmorpholine

(R)-3-
Hydroxymethylmorpholine
(N-Boc protected)

Molecular Formula C₅H₁₁NO₂ C₁₀H₁₉NO₄

Molecular Weight 117.15 g/mol [1] 217.26 g/mol [2]

CAS Number 211053-50-8[1] 215917-99-0[2]

Appearance
Colorless to pale yellow liquid

or solid
Data not available

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Optical Rotation Data not available Data not available

Spectroscopic Data:

The structural elucidation of 3-hydroxymethylmorpholine and its derivatives relies heavily on

spectroscopic techniques. While specific experimental spectra for the unprotected enantiomers

are not readily available in the public domain, the expected spectral characteristics can be

inferred from data on related morpholine derivatives.[1][2]

¹H NMR: The proton NMR spectrum of 3-hydroxymethylmorpholine is expected to show

distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The

protons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (higher ppm)

compared to those adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of

the oxygen. The chemical shifts will be further influenced by the solvent and any substitution on

the nitrogen atom.[1]

¹³C NMR: The carbon NMR spectrum will typically display four signals for the morpholine ring

carbons and one for the hydroxymethyl carbon. The carbons bonded to the electronegative

oxygen and nitrogen atoms will have characteristic chemical shifts.[1]
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Carbon Expected Chemical Shift (ppm)

C2 ~67

C3 ~55

C5 ~45-50

C6 ~67

-CH₂OH ~63

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the

region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations of the morpholine ring will appear in the 2850-3000 cm⁻¹ region. C-O

and C-N stretching bands are also expected in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. Fragmentation patterns will likely involve the loss of the

hydroxymethyl group, as well as cleavage of the morpholine ring.[3][4]

Enantioselective Synthesis of 3-
Hydroxymethylmorpholine
The asymmetric synthesis of 3-hydroxymethylmorpholine is crucial for its application as a

chiral building block. Several strategies have been developed, often starting from readily

available chiral precursors such as amino acids. A common and efficient approach involves the

use of (S)- or (R)-serine as the starting material.

Synthesis from Serine: A General Workflow
A versatile method for synthesizing chiral morpholine derivatives involves the conversion of

serine to a suitable intermediate, followed by cyclization. The following diagram illustrates a

general workflow for the synthesis of a protected 3,5-disubstituted morpholine from serine,

which can be adapted for the synthesis of 3-hydroxymethylmorpholine.
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Step 1: Serine Esterification & Protection

Step 2: Reduction

Step 3: Cyclization

Step 4: Deprotection
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Caption: General workflow for the synthesis of (S)-3-hydroxymethylmorpholine from L-

serine.

Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-serine methyl ester from L-Serine

This protocol describes the initial protection and esterification of L-serine, a key starting

material.

Materials:

L-Serine

Di-tert-butyl dicarbonate (Boc₂O)

1 N Sodium hydroxide (NaOH)

Dioxane

Ethyl acetate

1 N Potassium bisulfate (KHSO₄)

Magnesium sulfate (MgSO₄)

Dimethylformamide (DMF)

Potassium carbonate (K₂CO₃)

Methyl iodide (CH₃I)

Procedure:

To an ice-cold, stirred solution of L-serine in 1 N NaOH, add a solution of Boc₂O in dioxane.

Stir the mixture at low temperature and then allow it to warm to room temperature until the

reaction is complete as monitored by TLC.
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Concentrate the reaction mixture, cool, and acidify with 1 N KHSO₄.

Extract the aqueous layer with ethyl acetate.

Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield N-Boc-L-

serine.

Dissolve the crude N-Boc-L-serine in DMF and cool in an ice-water bath.

Add solid K₂CO₃, followed by methyl iodide.

Stir the reaction mixture, allowing it to warm to room temperature.

After completion, filter the mixture and partition the filtrate between ethyl acetate and water.

Wash the organic phase, dry over MgSO₄, filter, and concentrate to obtain N-Boc-L-serine

methyl ester.

Protocol 2: N-Boc Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the N-Boc protecting group to

yield the free amine.[5][6][7]

Materials:

N-Boc-3-hydroxymethylmorpholine

4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

Diethyl ether

Procedure:

Dissolve the N-Boc-protected morpholine in a minimal amount of a suitable solvent or

suspend it directly in the HCl solution.

Add a 4M solution of HCl in 1,4-dioxane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/367/synple2-application-note-boc-deprotection.pdf
https://www.benchchem.com/pdf/Experimental_procedure_for_deprotection_of_Boc_protected_amines.pdf
http://www.mcours.net/cours/pdf/hascl4/bgghassclic67.pdf
https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-

MS.

Upon completion, the product often precipitates as the hydrochloride salt.

Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the

deprotected amine salt.

Application in Drug Discovery: The Case of
Aprepitant
3-Hydroxymethylmorpholine and its derivatives are key components in the synthesis of

numerous pharmaceuticals. A prominent example is Aprepitant (Emend®), a neurokinin-1 (NK₁)

receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3]

[8] The chiral morpholine core is essential for the drug's biological activity.

The Role of the Morpholine Moiety in Aprepitant
The synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with other

key fragments. The stereochemistry of the morpholine ring is crucial for the correct three-

dimensional orientation of the pharmacophoric groups, enabling high-affinity binding to the NK₁

receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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